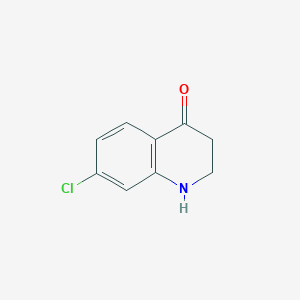

7-chloro-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLTZTRNTRXTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176007 | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-15-2 | |

| Record name | 7-Chloro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21617-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-2,3-dihydroquinolin-4(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic scaffold, featuring a chlorine substituent, provides a versatile platform for the synthesis of a wide array of biologically active molecules. This technical guide offers a comprehensive overview of the fundamental properties of this compound, including its physicochemical and spectral characteristics. We will explore established synthetic routes to the quinolin-4-one core, discuss its chemical reactivity, and highlight its pivotal role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing both foundational knowledge and practical insights into the utility of this important chemical entity.

Introduction: The Quinolin-4-one Scaffold in Medicinal Chemistry

The quinoline and quinolinone ring systems are privileged structures in drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities. The 7-chloroquinoline moiety, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. The introduction of a chlorine atom at the 7-position can significantly modulate the electronic and lipophilic properties of the molecule, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

This compound, as a saturated analog of the more common quinolin-4-one, offers a three-dimensional geometry that can be advantageous for exploring the chemical space around a biological target. The presence of a ketone and a secondary amine within the scaffold provides reactive handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. This guide will delve into the core chemical and physical properties of this valuable intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | |

| Molecular Weight | 181.62 g/mol | |

| CAS Number | 21617-15-2 | |

| Appearance | Off-white to light brown solid | [General Observation] |

| Boiling Point | 340.8 °C at 760 mmHg (Predicted) | |

| Density | 1.29 g/cm³ (Predicted) |

Synthesis of the 2,3-dihydroquinolin-4(1H)-one Core

The synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold is most commonly achieved through the intramolecular cyclization of a suitably substituted aniline derivative. A prevalent method is the reaction of a substituted aniline with an α,β-unsaturated carboxylic acid or its equivalent, followed by a Friedel-Crafts-type cyclization.

A pertinent example is the synthesis of the parent 2,3-dihydroquinolin-4(1H)-one, which can be achieved by the reaction of aniline with acrylic acid. This reaction typically proceeds in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the intramolecular acylation of the aromatic ring.

A plausible and widely utilized synthetic route to this compound involves the reaction of 3-chloroaniline with acrylic acid. The reaction is believed to proceed via an initial Michael addition of the aniline to the acrylic acid, followed by an intramolecular Friedel-Crafts acylation to furnish the desired cyclic ketone. A patent describes a similar process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one, which involves the cyclization of 3-m-chloroanilinopropionic acid.[1]

Exemplary Protocol: Synthesis of a 2,3-dihydroquinolin-4(1H)-one Derivative

Reaction: Synthesis of 2-Aryl-2,3-dihydro-4-quinolones via Organocatalytic One-pot Asymmetric Synthesis.[2]

Methodology:

-

To a solution of a 2'-hydroxyacetophenone (0.1 mmol) and a benzaldehyde derivative (0.1 mmol) in a suitable solvent, an organocatalyst (10 mol%) is added.

-

The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is purified by column chromatography on silica gel.

This example highlights a modern approach to synthesizing substituted 2,3-dihydroquinolin-4-ones. For the synthesis of the unsubstituted this compound, a more classical approach involving direct cyclization of 3-(3-chloroanilino)propanoic acid would be more appropriate.

Sources

7-chloro-2,3-dihydroquinolin-4(1H)-one chemical structure and IUPAC name

An In-Depth Technical Guide to 7-chloro-2,3-dihydroquinolin-4(1H)-one: A Cornerstone for Advanced Drug Discovery

Introduction: The Quinolinone Scaffold in Modern Medicinal Chemistry

The quinoline and quinolinone ring systems are classified as "privileged scaffolds" in medicinal chemistry. This designation stems from their recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1] Derivatives of this core structure have been successfully developed into therapeutic agents for treating malaria, cancer, bacterial infections, and inflammatory conditions.[2][3]

Within this important class of heterocycles, this compound emerges as a pivotal synthetic intermediate. Its strategic placement of a chlorine atom on the benzene ring and a reactive ketone functional group provides medicinal chemists with a versatile platform for structural modification. This guide offers a comprehensive overview of its chemical identity, synthesis, characterization, and its significant role as a building block in the development of novel therapeutic agents, tailored for researchers and professionals in the field of drug discovery.

PART 1: Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The foundational identity of any chemical entity begins with its precise structure and systematic name. The molecule is a bicyclic aromatic heterocycle, featuring a benzene ring fused to a dihydropyridinone ring.

-

Chemical Structure:

Figure 1: Chemical structure of this compound.

-

IUPAC Name: this compound

-

Synonyms: 7-chloro-1,2,3,4-tetrahydroquinolin-4-one

The International Union of Pure and Applied Chemistry (IUPAC) name precisely defines the location of the chloro group at position 7, the saturation of the heterocyclic ring at positions 2 and 3 ("dihydro"), the ketone at position 4, and the implicit hydrogen on the nitrogen at position 1.

Physicochemical Data Summary

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The data below has been compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| CAS Number | 21617-15-2 | [4] |

| Appearance | White to Light Beige Solid | [5] |

| Boiling Point | 340.8°C at 760 mmHg | [4] |

| Density | 1.29 g/cm³ | [4] |

| Storage | Room temperature, away from light | [4] |

PART 2: Synthesis and Structural Characterization

The synthesis of the this compound core is a critical step for its subsequent use in drug development programs. The most common and scalable approach involves an intramolecular Friedel-Crafts-type cyclization.

Primary Synthetic Pathway: Intramolecular Cyclization

The preparation typically proceeds via a two-step sequence starting from m-chloroaniline. The first step is a Michael addition of the aniline to acrylic acid to form 3-(3-chloroanilino)propanoic acid. The subsequent and key step is the acid-catalyzed intramolecular acylation (a cyclization) to yield the target quinolinone.

A process for this conversion involves heating 3-m-chloroanilinopropionic acid, which undergoes cyclization to form the desired product.[6] This method is efficient for producing the core structure.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis described above.[6]

Step 1: Synthesis of 3-(3-chloroanilino)propanoic acid

-

To a stirred solution of m-chloroaniline (1 eq.) in a suitable solvent (e.g., water or ethanol), add acrylic acid (1.1 eq.).

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield 3-(3-chloroanilino)propanoic acid.

Step 2: Cyclization to this compound

-

Add the 3-(3-chloroanilino)propanoic acid (1 eq.) to a dehydrating acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid (typically 10-20 times the weight of the starting material).

-

Heat the stirred mixture to 120-150°C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the catalyst and precipitate the product.

-

Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic methods. Below are the expected data based on the compound's structure and published data for analogous quinolones.[7][8]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.7 (t, 2H, -CH₂-), ~3.5 (t, 2H, -CH₂-), ~6.8-7.8 (m, 3H, Ar-H), ~8.5 (br s, 1H, -NH-) |

| ¹³C NMR | δ (ppm): ~30 (-CH₂-), ~45 (-CH₂-), ~115-145 (Ar-C), ~195 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~800 (C-Cl stretch) |

| MS (ESI+) | m/z: 182.03 [M+H]⁺, 184.03 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for chlorine) |

PART 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for creating diverse libraries of bioactive compounds.

Intermediate for Anticancer Agents

Research has shown that the 4(1H)-quinolone core is a promising template for developing novel antiproliferative agents.[9] Scientists have used the parent compound, 7-chloro-4(1H)-quinolone, as a lead to synthesize derivatives with significantly enhanced cytotoxic activity against various human tumor cell lines.[9]

One study demonstrated that a synthesized derivative induced apoptosis (programmed cell death) in HepG2 (liver cancer) cells and caused cell cycle arrest in the G2/M phase through a p53-dependent pathway.[9] The 7-chloro substituent is often crucial for this activity, providing a key interaction point within biological targets or modifying the electronic properties of the ring system.

Scaffold for Antimicrobial and Antimalarial Drugs

The 7-chloroquinoline moiety is the core of Chloroquine, a historically vital antimalarial drug. This has inspired extensive research into new 7-chloroquinoline derivatives to combat drug-resistant malaria strains and other infectious diseases.[2][3] The 4-oxo-quinolinone structure is also related to the quinolone class of antibiotics (e.g., Norfloxacin), which function by inhibiting bacterial DNA replication.[10]

The mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to rapid bacterial cell death.

Derivatives synthesized from this compound are actively being investigated for their potential to act through similar mechanisms against a range of microbial pathogens.[11]

Conclusion and Future Outlook

This compound is far more than a simple chemical. It is a strategically designed building block that provides access to a rich and diverse chemical space. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The proven success of the quinolinone scaffold in generating potent anticancer, antimalarial, and antibacterial agents ensures that this compound will continue to be a focus of research and development efforts. Future work will likely involve its use in diversity-oriented synthesis to create large compound libraries for high-throughput screening and the development of next-generation therapeutics targeting novel biological pathways.

References

-

Jain, S., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

-

Jain, S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available at: [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

Wikipedia. Friedländer synthesis. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. 7-Chloro-4-hydroxyquinoline. PubChem Compound Database. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

-

Matrix Fine Chemicals. 7-CHLORO-3-IODO-1,4-DIHYDROQUINOLIN-4-ONE. Matrix Fine Chemicals. Available at: [Link]

-

Pintilie, L., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available at: [Link]

- Google Patents. US4421918A - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one. Google Patents.

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

-

Ferreira, M-J. U., et al. (2017). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available at: [Link]

-

Li, F., et al. (2017). Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. PubMed. Available at: [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available at: [Link]

-

Kim, J., et al. (2015). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. National Institutes of Health. Available at: [Link]

-

Chłoń-Rzepa, G., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Institutes of Health. Available at: [Link]

-

Hafez, H. N., et al. (2016). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]

-

Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. Available at: [Link]

-

de Souza, M. V. N., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. 7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Available at: [Link]

-

Kumar, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

Fisher Scientific. 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%. Fisher Scientific. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 120004-79-7 CAS MSDS (3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US4421918A - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one - Google Patents [patents.google.com]

- 7. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 75001-60-4 [smolecule.com]

- 11. researchgate.net [researchgate.net]

The Quinolinone Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry and drug discovery. Initially identified as a component of coal tar in the 19th century, its journey has been one of continuous innovation, from the elucidation of its structure to the development of life-saving pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and history of quinolinone compounds. It delves into the foundational synthetic methodologies that unlocked the potential of this versatile core, traces the pivotal moments in the discovery of their profound biological activities, and charts the evolution of quinolinone-based drugs. Through a blend of historical context, detailed chemical principles, and modern applications, this document serves as an essential resource for professionals engaged in the ongoing quest for novel therapeutics.

Introduction: The Enduring Significance of the Quinolinone Scaffold

Quinolinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest from the scientific community for over a century.[1] Their rigid, planar structure, coupled with numerous sites for functionalization, provides a unique chemical space for the design of molecules with diverse and potent biological activities. This has led to their successful application in a wide range of therapeutic areas, including oncology, infectious diseases, and immunology.[1][2] The story of quinolinones is a testament to the power of organic synthesis in transforming a simple chemical curiosity into a platform for groundbreaking medical advancements.

A Historical Odyssey: From Isolation to Rational Design

The timeline of quinolinone discovery is interwoven with the broader history of organic chemistry and pharmacology.

The Dawn of Quinoline Chemistry: An Industrial Byproduct

The journey began not in a pristine laboratory, but in the industrial landscape of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a substance from coal tar which he named "leukol".[3][4] Independently, in 1842, Charles Gerhardt obtained a compound by distilling quinine with a strong base, which he called "chinolein".[3] It was later established that these two substances were, in fact, the same molecule: quinoline, the parent aromatic structure of quinolinones.[3] This initial discovery laid the groundwork for future investigations into this new class of heterocyclic compounds.[5]

The Golden Age of Synthesis: Unlocking the Quinolinone Core

The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline and quinolinone frameworks. These pioneering reactions, many of which are still in use today, provided the essential tools for chemists to explore the chemical space around this scaffold.

A pivotal moment in the history of quinolinone's therapeutic application came in the early 1960s with the serendipitous discovery of a byproduct of chloroquine synthesis that exhibited antibacterial activity.[6] This led to the development of nalidixic acid , the first synthetic quinolone antibiotic.[6] This discovery ignited a new era of research focused on harnessing the antibacterial potential of the quinolinone core, culminating in the development of the highly successful fluoroquinolones in the 1970s, including norfloxacin and ciprofloxacin.[7]

Foundational Synthetic Strategies: A Chemist's Toolkit

The ability to synthesize a diverse array of quinolinone derivatives has been central to their development as therapeutic agents. Several classic name reactions form the bedrock of quinolinone chemistry.

The Friedländer Synthesis (1882)

One of the earliest and most versatile methods, the Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[8][9][10] This acid- or base-catalyzed condensation reaction provides a direct route to substituted quinolines, which can then be oxidized to the corresponding quinolinones.[11][12]

Experimental Protocol: A Representative Friedländer Synthesis

-

Reactant Preparation: Dissolve 2-aminobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure quinoline derivative.

-

Oxidation (if required): The resulting quinoline can be oxidized to the corresponding quinolinone using an appropriate oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA).

The Camps Cyclization (1899)

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines (which exist in tautomeric equilibrium with their quinolinone forms).[7][13][14][15][16] The regioselectivity of the reaction is influenced by the nature of the acyl group and the reaction conditions.[14]

Experimental Protocol: A Typical Camps Cyclization

-

Reactant Preparation: Suspend o-acetylaminoacetophenone (1 equivalent) in an aqueous or alcoholic solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 1-2 hours.

-

Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation: Collect the solid by filtration, wash with water, and dry. The product is often a mixture of isomers that may require chromatographic separation.

The Conrad-Limpach-Knorr Synthesis (1886-1887)

This powerful set of related reactions involves the condensation of anilines with β-ketoesters.[17] The reaction conditions dictate the outcome. The Conrad-Limpach synthesis (thermodynamic control) typically involves heating the reactants at high temperatures to favor the formation of 4-hydroxyquinolines.[18][19][20] In contrast, the Knorr synthesis (kinetic control), often carried out at lower temperatures in the presence of a strong acid like sulfuric acid, yields 2-hydroxyquinolines.[21][22][23][24]

Experimental Protocol: Conrad-Limpach Synthesis

-

Condensation: React aniline (1 equivalent) with ethyl acetoacetate (1 equivalent) at room temperature or with gentle heating to form the intermediate β-anilinocrotonate.

-

Cyclization: Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C to effect cyclization.

-

Workup and Isolation: Cool the reaction mixture and triturate with a suitable solvent (e.g., diethyl ether) to induce crystallization of the 4-hydroxyquinoline product.

Experimental Protocol: Knorr Synthesis

-

Anilide Formation: React aniline (1 equivalent) with ethyl acetoacetate (1 equivalent) at a higher temperature (e.g., 110-140 °C) to form the acetoacetanilide.

-

Cyclization: Add the acetoacetanilide portion-wise to cold, concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Workup and Isolation: After the addition is complete, allow the mixture to stand at room temperature for a period of time before carefully pouring it onto crushed ice. The precipitated 2-hydroxyquinoline is then collected by filtration.

Visualization of Synthetic Pathways

The following diagrams illustrate the fundamental transformations in these key synthetic reactions.

Caption: The Friedländer Synthesis Workflow.

Caption: The Camps Cyclization Pathway.

Caption: Comparison of Conrad-Limpach and Knorr Syntheses.

The Dawn of Biological Activity: From Natural Products to Synthetic Drugs

While synthetic chemists were mastering the construction of the quinolinone core, nature had already been utilizing it in a variety of biologically active molecules. Quinolinone alkaloids are found in various plants, fungi, and bacteria, exhibiting a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7][25]

The discovery of the antibacterial properties of quinolones in the 1960s was a watershed moment.[6] This led to the development of successive generations of quinolone antibiotics, each with an improved spectrum of activity and pharmacokinetic profile. The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position were key modifications that led to the highly potent fluoroquinolones.[7]

The Modern Era: An Explosion of Therapeutic Applications

The versatility of the quinolinone scaffold continues to be exploited in modern drug discovery, with applications extending far beyond antibacterial agents.

Table 1: Diverse Therapeutic Applications of Quinolinone Derivatives

| Therapeutic Area | Example Compound(s) | Mechanism of Action |

| Oncology | Bosutinib, Lenvatinib | Tyrosine Kinase Inhibition[1] |

| Infectious Diseases | Ciprofloxacin, Levofloxacin | DNA Gyrase and Topoisomerase IV Inhibition[26] |

| Immunology | Novel experimental compounds | Suppression of Interleukin-2 (IL-2) release[27] |

| Neurodegenerative Diseases | Experimental hybrids | Acetylcholinesterase and Aβ Aggregation Inhibition[28] |

The quinolinone core is now recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Current research is focused on the discovery and development of novel quinolinone derivatives with enhanced potency, selectivity, and safety profiles for a multitude of diseases.[27][28][29][30][31]

Conclusion: A Scaffold for the Future

The journey of quinolinone compounds, from their humble origins in coal tar to their current status as a cornerstone of modern medicine, is a compelling narrative of scientific discovery and innovation. The foundational synthetic methods developed over a century ago continue to provide the basis for the creation of new and complex derivatives. As our understanding of disease biology deepens, the quinolinone scaffold is poised to remain a vital platform for the development of the next generation of targeted therapeutics, offering hope for the treatment of a wide spectrum of human ailments.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. (n.d.). Knorr quinoline synthesis. [Link]

-

ResearchGate. (n.d.). The history of quinolones. [Link]

-

Cambridge University Press. (n.d.). Camps Quinoline Synthesis. [Link]

-

SynArchive. (n.d.). Knorr Quinoline Synthesis. [Link]

-

Wikipedia. (n.d.). Camps quinoline synthesis. [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

-

TSI Journals. (n.d.). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR. [Link]

-

Chem-Station Int. Ed. (2017). Camps Quinoline Synthesis. [Link]

-

BIOSYNCE. (2025). What is the history of the discovery of quinoline? [Link]

-

Wikipedia. (n.d.). Quinoline. [Link]

-

ResearchGate. (n.d.). The history of quinolinones and modifications to improve their pharmacokinetics. [Link]

-

PubMed. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

-

ResearchGate. (2021). (PDF) Camps Reaction and Related Cyclizations. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

-

Centurion University. (n.d.). Skraup synthesis of Quinoline. [Link]

-

PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

-

PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. [Link]

-

PubMed. (2024). Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

-

ResearchGate. (n.d.). The structure of quinoline and quinolinones. [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

ResearchGate. (n.d.). Biological activity of natural 2-quinolinones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Friedlaender Synthesis [organic-chemistry.org]

- 13. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 18. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. synarchive.com [synarchive.com]

- 21. iipseries.org [iipseries.org]

- 22. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. tsijournals.com [tsijournals.com]

- 25. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Chloro-2,3-dihydroquinolin-4(1H)-one: A Key Intermediate in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis and purification strategies, analytical characterization, and known applications, with a particular focus on its role as a versatile intermediate in the synthesis of biologically active molecules. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound belonging to the class of quinolinones. The presence of a chlorine atom at the 7-position and a ketone at the 4-position of the dihydroquinoline scaffold makes it a valuable precursor for a variety of chemical modifications.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21617-15-2 | N/A |

| Molecular Formula | C₉H₈ClNO | N/A |

| Molecular Weight | 181.62 g/mol | N/A |

| Appearance | Off-white to light brown solid | Inferred from related compounds |

| Boiling Point | 340.8 °C at 760 mmHg | Inferred from related compounds |

| Density | 1.29 g/cm³ | Inferred from related compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Inferred from related compounds |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the cyclization of a substituted aniline precursor. A plausible and widely applicable method is the intramolecular Friedel-Crafts acylation of a β-anilinopropionic acid derivative.

Synthetic Workflow

A general and efficient approach involves a two-step process starting from 3-chloroaniline.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 3-(3-Chloroanilino)propanoic Acid. In a round-bottom flask, equimolar amounts of 3-chloroaniline and acrylic acid are mixed. The mixture is heated at 100-120°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials. The crude product is then collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-chloroanilino)propanoic acid.

-

Step 2: Intramolecular Cyclization to this compound. The dried 3-(3-chloroanilino)propanoic acid is added to a flask containing a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). The mixture is heated with stirring to a temperature of 120-150°C for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, followed by recrystallization. A process for the preparation of the related compound 7-chloro-1,2,3,4-tetrahydroquinolin-4-one involves cyclizing 3-m-chloroanilinopropionic acid with oleum and subsequent desulfonation[1].

Purification Insights

The choice of recrystallization solvent is critical for obtaining high-purity material. A solvent screen is recommended, exploring single solvents like ethanol, methanol, and ethyl acetate, as well as solvent pairs. Column chromatography is effective for removing side products, particularly any regioisomers that may form during the cyclization step.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts influenced by the chloro and amino functionalities. The two methylene groups of the dihydroquinolinone ring will appear as two distinct triplets in the aliphatic region, typically around δ 2.5-3.5 ppm. The NH proton will likely appear as a broad singlet. For the related 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, characteristic proton signals were observed, which can be used as a reference for predicting the spectrum of the target compound[2].

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms. The carbonyl carbon will be observed in the downfield region (around δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm, with their chemical shifts influenced by the substituents. The two aliphatic carbons will resonate in the upfield region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 181, along with an isotopic peak (M+2) at m/z 183 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will be observed as a band around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Applications in Drug Discovery and Development

The 2,3-dihydroquinolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets[3]. The chloro-substitution at the 7-position provides a handle for further chemical elaboration, making this compound a valuable intermediate.

Intermediate for Central Nervous System (CNS) Active Agents

Quinolinone and its derivatives are known to possess a wide range of pharmacological activities, including anticonvulsant and antidepressant effects[4]. The 3,4-dihydro-2(1H)-quinolinone core is a key feature in several CNS active compounds[4]. This compound can serve as a starting material for the synthesis of novel analogs with potential therapeutic applications in neurological disorders.

Scaffold for Anticancer and Antimicrobial Agents

The 7-chloroquinoline moiety is a well-established pharmacophore in various clinically used drugs, including the antimalarial chloroquine. Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties[5][6]. The dihydroquinolinone core can be functionalized to generate libraries of compounds for screening against various cancer cell lines and microbial strains. For instance, various 7-chloroquinoline derivatives have shown significant antiproliferative activity against human cancer cell lines[7].

Caption: Potential derivatization and therapeutic applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information (Predicted)

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | Warning | H335: May cause respiratory irritation |

Note: This information is based on the GHS classification of similar compounds and should be used as a guideline. A substance-specific Safety Data Sheet (SDS) should be consulted for definitive safety information.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries for drug discovery programs targeting a range of therapeutic areas, including CNS disorders, cancer, and infectious diseases. Adherence to proper safety protocols is essential for its handling and use in research and development.

References

-

A New Concise Synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New J. Chem., 2013, 37 , 1903-1906. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. 2019;24(12):2290. [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. 2001;13(2):459-464. [Link]

-

GHS Classification Summary (Rev.9, 2021) - PubChem. [Link]

-

Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA. [Link]

-

Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. [Link]

- Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.

-

(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

-

7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem. [Link]

-

7-Chloro-1,2,3,4-tetrahydroquinoline | C9H10ClN | CID 13047366 - PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

-

Synthesis of 7-chloroquinaldine - PrepChem.com. [Link]

-

This compound. [Link]

-

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one - Georganics. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online. [Link]

-

Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC - PubMed Central. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

-

Synthesis of 7-chloroquinolinyl-4- - ResearchGate. [Link]

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - MDPI. [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. [Link]

Sources

- 1. IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-chloro-2,3-dihydroquinolin-4(1H)-one

An In-Depth Technical Guide to 7-Chloro-2,3-dihydroquinolin-4(1H)-one

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical research. The document details its core physicochemical properties, spectroscopic signature, synthesis, and reactivity. As a key building block, its role in the development of novel therapeutic agents is highlighted, supported by field-proven insights and methodologies. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Compound Identification and Physicochemical Properties

This compound is a substituted quinolinone, a class of compounds known for a wide array of biological activities.[1] Its structure is characterized by a dihydroquinolinone core with a chlorine atom at the 7-position. This substitution pattern is crucial as it significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in synthetic chemistry.

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 7-chloro-2,3-dihydro-1H-quinolin-4-one | N/A |

| CAS Number | 21617-15-2 | [2] |

| Molecular Formula | C₉H₈ClNO | [2] |

| Molecular Weight | 181.62 g/mol | [2] |

| Appearance | Off-white to light brown solid | [3] |

| Boiling Point | 340.8°C at 760 mmHg | [2] |

| Density | 1.29 g/cm³ | [2] |

Note: Some properties like melting point are not consistently reported across public sources and may vary based on purity.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in synthesis and drug development. The following section details the expected spectroscopic data for this compound, which serve as a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key expected signals include triplets for the two methylene groups (-CH₂-) in the dihydro portion of the ring and distinct signals for the aromatic protons, whose splitting patterns and chemical shifts are influenced by the electron-withdrawing chlorine atom and the carbonyl group.[4]

-

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Expected signals would include those for the carbonyl carbon (C=O), aromatic carbons (with shifts influenced by the chlorine substituent), and the two aliphatic carbons in the saturated ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption bands for this compound would be:

-

A strong absorption band corresponding to the C=O (carbonyl) stretch , typically found in the region of 1650-1700 cm⁻¹.

-

Absorption bands related to N-H stretching from the secondary amine within the ring.

-

Bands in the aromatic region corresponding to C=C and C-H stretching .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 181.62. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator of a monochlorinated compound.

Synthesis, Reactivity, and Mechanistic Insights

The quinolone scaffold is a privileged structure in medicinal chemistry, and numerous synthetic methods have been developed.[6][7] Understanding the synthesis and reactivity of this compound is key to leveraging its potential as a chemical intermediate.

Representative Synthesis Workflow

A common and effective method for synthesizing quinolinone structures is through the intramolecular cyclization of an appropriate precursor. The diagram below outlines a generalized workflow.

Caption: Generalized Synthetic Workflow for this compound.

Expertise Insight: The choice of the cyclizing agent in Step 2 is critical. Polyphosphoric acid (PPA) is effective, but Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) often provides higher yields and cleaner reactions at lower temperatures. This is because it acts as both a strong acid and a potent dehydrating agent, efficiently promoting the intramolecular Friedel-Crafts acylation required for ring closure.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups: the ketone, the secondary amine (NH), and the chlorinated aromatic ring.

-

Ketone Group: The carbonyl group at the 4-position is susceptible to nucleophilic attack and can be a site for condensation reactions or reduction to the corresponding alcohol.

-

Aromatic Ring: The chlorine atom at the 7-position and the electron-withdrawing nature of the carbonyl group influence the reactivity of the benzene ring, directing further electrophilic substitutions.

-

N-H Group: The secondary amine can be alkylated or acylated, providing a convenient handle for introducing diverse substituents and building molecular complexity. This position is often targeted in drug design to modulate solubility and target binding.[8]

Applications in Research and Drug Development

The 4-quinolone core is found in a wide range of pharmacologically active compounds, including antibacterial, anticancer, and antimalarial agents.[6][9] this compound serves as a vital intermediate in the synthesis of more complex molecules targeting various diseases.

-

Central Nervous System (CNS) Agents: Its structural framework is similar to known neuroactive compounds, making it a valuable starting point for the development of agents targeting neurological disorders.[2]

-

Anticancer and Antimalarial Drugs: The 7-chloroquinoline moiety is a classic pharmacophore for antimalarial drugs like chloroquine.[10] Derivatives synthesized from this core are frequently evaluated for their potential as antimalarial and anticancer agents.[11][12] The chlorine atom can be crucial for binding interactions with biological targets.

-

Antibacterial Agents: The broader quinolone class is famous for its antibacterial properties, primarily by inhibiting bacterial DNA gyrase.[13] While this specific dihydro-form is not an antibiotic itself, it is a precursor for creating novel quinolone analogues with potential antibacterial activity.

The relationship between the core structure and its applications is visualized below.

Caption: Application Pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

-

Hazard Identification: While specific GHS classifications for this exact compound are not universally available, related quinoline derivatives are often associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[5][14]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[2] Inert gas storage is recommended to prevent degradation over time.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Experimental Protocol: Characterization by ¹H NMR

This protocol provides a self-validating system for the structural confirmation of synthesized this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for identity confirmation and purity assessment.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

NMR Spectrometer (300 MHz or higher)

Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound. b. Transfer the solid into a clean, dry NMR tube. c. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the tube. d. Cap the tube and gently vortex or invert until the sample is fully dissolved. Causality Note: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. Trustworthiness Check: A stable lock ensures field homogeneity during the experiment. d. Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils until the sharpest possible signal is obtained for the lock.

-

Data Acquisition: a. Set the appropriate spectral width to cover the expected range of proton signals (~0-10 ppm). b. Apply a standard 90° pulse sequence. c. Acquire the Free Induction Decay (FID) data. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. d. The relaxation delay between scans should be adequate (e.g., 1-2 seconds) to allow for full proton relaxation.

-

Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm). d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the splitting patterns (singlets, doublets, triplets, etc.) to deduce proton-proton coupling relationships.

References

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 847-855. Retrieved from [Link]

- Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(2), 459-461.

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 7-CHLORO-3-IODO-1,4-DIHYDROQUINOLIN-4-ONE | CAS 860236-13-1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. Organic & Biomolecular Chemistry.

-

Urban, J., et al. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. Journal of the American Society for Mass Spectrometry, 25(9), 1546-1556. Retrieved from [Link]

-

ResearchGate. (2018). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8547-8569. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 7-chloroquinolinyl-4-amino chalcones and their pyrazoline derivatives as antimalarial and anticancer agents. Retrieved from [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-QUINOLONES. Retrieved from [Link]

-

LookChem. (n.d.). Cas 53207-42-4,7-Chloro-1,3-dimethyl-4-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

-

Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. Retrieved from [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

-

MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Retrieved from [Link]

-

ChemUniverse. (n.d.). 7-CHLORO-3,4-DIHYDROQUINOLIN-2(1H)-ONE [P48272]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-4-oxide. PubChem. Retrieved from [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. This compound [myskinrecipes.com]

- 3. 7-Chloroquinolin-4-ol CAS#: 86-99-7 [m.chemicalbook.com]

- 4. 7-chloro-2,3-dihydro-4-quinolone (21617-15-2) 1H NMR spectrum [chemicalbook.com]

- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

The Dihydroquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Structure

The 3,4-dihydro-2(1H)-quinolinone (DHQO) scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a wide array of biological targets. This inherent structural feature, combined with its synthetic tractability, has established the DHQO core as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This guide provides an in-depth exploration of the biological significance of the dihydroquinolinone scaffold, from its presence in FDA-approved drugs to its role in pioneering new therapeutic strategies.

A Scaffold Validated by Nature and Medicine

The dihydroquinolinone moiety is not merely a synthetic curiosity; it is a structural motif found in natural products and is the cornerstone of several commercially successful pharmaceuticals.[1] This dual presence underscores its evolutionary and clinical significance.

Prominence in FDA-Approved Therapeutics

The versatility of the DHQO scaffold is perhaps best illustrated by its incorporation into a range of FDA-approved drugs, each with distinct mechanisms of action.[2]

| Drug Name | Therapeutic Class | Mechanism of Action |

| Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors. |

| Cilostazol | Phosphodiesterase Inhibitor | Selective inhibitor of phosphodiesterase 3 (PDE3), leading to increased cAMP levels and vasodilation. |

| Carteolol | Beta-Blocker | Non-selective beta-adrenergic receptor blocker used to treat glaucoma. |

| Vesnarinone | Inotropic Agent | Inotropic agent with phosphodiesterase inhibitory activity, formerly used for congestive heart failure. |

This table showcases the diverse pharmacological roles of the dihydroquinolinone scaffold in established medicines.

The Broad Spectrum of Biological Activities

Research into dihydroquinolinone derivatives has unveiled a remarkable breadth of pharmacological activities. The ability to easily modify the core structure at various positions allows for the fine-tuning of its properties to target different biological pathways with high specificity.

Anticancer Potential

The DHQO scaffold has emerged as a promising framework for the development of novel anticancer agents.[3] Derivatives have been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, including melanoma and breast adenocarcinoma.[3] The proposed mechanisms often involve the inhibition of key signaling proteins crucial for cancer cell growth and survival. For instance, certain derivatives have shown high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell biology and drug resistance.[3]

Cardiovascular Effects

Beyond the established drug Cilostazol, the DHQO core is a fertile ground for discovering new cardiovascular agents. Its role as a phosphodiesterase inhibitor is a key area of exploration.[2] By inhibiting PDEs, these compounds can modulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in cardiovascular signaling pathways. This modulation can lead to effects such as vasodilation, anti-platelet aggregation, and positive inotropy.

Central Nervous System (CNS) Activity

The success of Aripiprazole has spurred significant interest in developing other DHQO-based compounds for neurological and psychiatric disorders. The scaffold's ability to interact with dopamine and serotonin receptors is a key factor in its CNS activity.[2] Medicinal chemists are actively exploring modifications to the DHQO core to create agents with tailored affinities for various G-protein coupled receptors (GPCRs) in the brain, aiming to treat conditions ranging from schizophrenia to depression with improved efficacy and side-effect profiles.

Antimicrobial and Antiviral Applications

The dihydroquinolinone scaffold has also been investigated for its potential in combating infectious diseases. Certain derivatives have demonstrated activity against HIV-1 reverse transcriptase, a critical enzyme for viral replication.[1] This suggests that the DHQO core can be a valuable starting point for the design of novel antiviral therapies.

Synthetic Strategies: Building the Core

The widespread interest in dihydroquinolinone derivatives is partly due to the accessible and versatile synthetic routes available for their preparation. Various catalytic and cyclization strategies have been developed to construct the core scaffold, allowing for the introduction of diverse functional groups.

General Synthetic Workflow

A common and effective method for synthesizing the dihydroquinolinone scaffold involves the cyclization of α,β-unsaturated N-arylamides. This transformation can be achieved through several catalytic systems, including those based on palladium, copper, and even metal-free approaches.[1]

Caption: A generalized workflow for the synthesis of the dihydroquinolinone scaffold.

Example Protocol: Copper-Catalyzed Radical Addition/Cyclization

This method allows for the synthesis of trifluoromethylated dihydroquinolinones, which are of high interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[1]

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of N-phenylcinnamamide (1.0 mmol) in chloroform (5 mL) in a sealed tube, add Togni's reagent (1.5 mmol).

-

Catalyst Addition: Add Copper(I) iodide (CuI) (0.1 mmol) to the reaction mixture.

-

Reaction Execution: Seal the tube and stir the mixture at 80 °C for 12 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield the desired 3-phenyl-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one.

This protocol is a representative example and may require optimization for specific substrates.

Structure-Activity Relationships (SAR)

The biological activity of dihydroquinolinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is crucial for designing more potent and selective drug candidates.

-

Substitution at the N1 position: Modifications at the nitrogen atom can significantly influence the compound's pharmacokinetic properties and its interaction with the target protein. For example, introducing bulky or flexible chains can modulate receptor affinity and selectivity.

-

Aromatic Ring Substituents: Electron-donating or electron-withdrawing groups on the benzene ring of the scaffold can alter the electronic properties of the entire molecule, impacting its binding affinity and metabolic stability.

-

Modifications at C3 and C4: The stereochemistry and nature of substituents at the C3 and C4 positions are often critical for biological activity. For instance, in anticancer derivatives, the specific groups at these positions can determine the potency and selectivity of the compound.[1]

Future Perspectives

The dihydroquinolinone scaffold continues to be a highly attractive starting point for the development of new therapeutics. Future research will likely focus on:

-

Novel Catalytic Systems: The development of more efficient, stereoselective, and environmentally friendly synthetic methods will accelerate the discovery of new derivatives.[1][4]

-

Exploring New Biological Targets: As our understanding of disease biology grows, the DHQO scaffold will be tested against new and emerging therapeutic targets.

-

Drug Conjugation and Delivery: The scaffold can serve as a core for creating drug conjugates or for incorporation into targeted drug delivery systems to enhance efficacy and reduce side effects.

Conclusion

The dihydroquinolinone scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its presence in both natural products and clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing exploration of its diverse biological activities, coupled with innovative synthetic strategies, ensures that the dihydroquinolinone core will remain a cornerstone of drug discovery efforts for the foreseeable future, promising new and improved treatments for a wide range of human diseases.

References

-

van der Mey, M., et al. (2017). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 17(10). Available at: [Link]

-

Mai, Y., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 19(7), 9963-9985. Available at: [Link]

-

Niu, Y. N., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(15), 4992. Available at: [Link]

-

Bunce, R. A., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13735-13773. Available at: [Link]

-

Reddy, T. S., & Kumar, C. S. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. Available at: [Link]

-